Methods and Technical Details
The synthesis of 2,4-octadienal can be achieved through several methods. One effective approach involves the oxidation of specific precursors under controlled conditions. For instance, a method described in the literature utilizes palladium diacetate as a catalyst in the presence of trifluoroacetic acid and dimethyl sulfoxide at elevated temperatures (80 °C) within a sealed environment. The reaction typically yields approximately 81% of the desired product after purification steps including extraction and chromatography .
Another synthesis route involves multi-step reactions starting from simpler hydrocarbons, which may include alkylation and subsequent dehydrogenation steps to introduce the required double bonds .
Structure and Data
The molecular structure of 2,4-octadienal features two double bonds located at the second and fourth carbon atoms of the octane chain. The structural formula can be represented as follows:
This structure indicates that it is a linear molecule with an aldehyde group at one end. The molecular weight of 2,4-octadienal is approximately 124.18 g/mol .
Reactions and Technical Details
2,4-Octadienal participates in various chemical reactions typical for unsaturated aldehydes. It can undergo:
The reactivity of 2,4-octadienal is significant in flavor chemistry, where it contributes to the aroma profiles of various food products .
Process and Data
The mechanism by which 2,4-octadienal exerts its effects in biological systems often involves interactions with olfactory receptors. Its volatile nature allows it to be detected by sensory neurons responsible for smell. The compound's structure facilitates binding to specific receptors, triggering neural pathways that result in the perception of aroma.
In analytical studies, gas chromatography coupled with mass spectrometry has been utilized to identify and quantify this compound in complex mixtures, such as those found in food and plant extracts .
Physical Properties
Chemical Properties
The physical properties make it suitable for applications in flavoring and fragrance formulations due to its volatility and aroma profile .
Scientific Uses
2,4-Octadienal finds applications primarily in the food industry as a flavoring agent due to its pleasant aroma reminiscent of certain fruits. It is also used in perfumery for its unique scent characteristics. Furthermore, research has indicated its potential role in attracting specific insect species, making it valuable for pest management strategies .
The identification of (E,E)-2,4-octadienal (CAS 30361-28-5) emerged alongside mid-20th-century advances in gas chromatography and mass spectrometry, which enabled precise characterization of trace volatile compounds in complex matrices. Early research focused on lipid oxidation pathways in foods, revealing this unsaturated aldehyde as a secondary breakdown product of linoleic and arachidonic acids. By the 1970s, its significance expanded beyond biochemical pathways when Bedoukian Research began commercial synthesis for flavor and fragrance applications, citing its "fatty, fruity, green, citrus odor with peely notes" [1]. A pivotal regulatory milestone occurred in 2018 when the U.S. FDA rescinded authorization for its use as a synthetic flavoring agent in foods (FEMA 3721), citing unresolved toxicity concerns—though this decision did not affect its application in fragrances [1]. Parallel industrial innovation is evidenced by patents like WO2017100426A1 (2017), which utilizes isomeric alkadienals including (E,E)-2,4-octadienal in fragrance compositions to enhance freshness and complexity [3].
Table 1: Key Physical Properties of (E,E)-2,4-Octadienal
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₁₂O | - |
Molecular Weight | 124.18 g/mol | - |
Boiling Point | 67°C @ 0.4 mmHg; 198–199°C @ 760 mmHg | Standard pressure |
Refractive Index | 1.519–1.525 | 20°C |
Specific Gravity | 0.832–0.839 | 25°C |
Solubility in Water | Insoluble | 25°C; soluble in alcohol |
Flash Point | 78.9°C (174°F) | TCC method |
Vapor Pressure | 0.364 mmHg | 25°C |
Data compiled from supplier specifications and NIST Chemistry WebBook [1] [5] [6].
Table 2: Historical Milestones in Research and Application
Year | Milestone | Significance |
---|---|---|
1960s | Identification in lipid oxidation studies | Established origin in polyunsaturated fatty acid degradation |
1972 | Commercial production by Bedoukian Research | Enabled standardized use in flavors and fragrances |
1994 | Identification in blue crab volatiles (Chung & Cadwallader) | Confirmed role in seafood aromas |
2010 | Characterization in steamed mangrove crab (Selli et al.) | Validated as aroma-active compound in crustaceans |
2017 | Patent WO2017100426A1 for fragrance compositions | Industrial application in perfumery |
2018 | FDA delisting as synthetic food flavoring | Restricted food applications; fragrance use continues |
• Aroma Profile and Thresholds
(E,E)-2,4-octadienal exhibits a high odor potency due to its low detection threshold (estimated at ppb levels) and complex sensory characteristics. At 10% dilution in dipropylene glycol, it presents a green, fatty aroma reminiscent of pear and melon rind, with underlying citrus and chicken fat notes [1]. This multifaceted profile arises from its α,β-unsaturated aldehyde structure, which interacts strongly with olfactory receptors. In flavor systems, concentrations as low as 0.1–5 ppm impart citrus (orange, tangerine) nuances, while higher intensities evoke fatty or tallow-like sensations [1] [6]. Its substantivity exceeds 8 hours at 100% concentration, making it valuable in perfumery for base notes that enhance longevity [1].
• Formation Pathways in Foods
This aldehyde forms predominantly through autoxidation of omega-6 fatty acids like linoleic acid (C18:2). The process initiates when lipid radicals react with triplet oxygen (³O₂), forming hydroperoxides that cleave at allylic positions. Specifically, 13-hydroperoxyoctadecadienoic acid decomposes to yield (E,E)-2,4-octadienal alongside hexanal and other fragments [8]. Enzymatic pathways via lipoxygenases also contribute, particularly in raw seafood where enzyme activity remains high. In steamed mangrove crab (Scylla serrata), this compound is a key aroma contributor formed during thermal processing, where lipid oxidation accelerates [4]. Additionally, interactions with Maillard reaction intermediates can modify its concentration; aldehydes may undergo Strecker degradation with amino acids or condense with furanones, altering the overall flavor balance during cooking [8] [3].
Table 3: Characteristic Aroma Descriptors Across Matrices
Matrix/Application | Primary Descriptors | Secondary Notes | Detection Method |
---|---|---|---|
Pure compound (10% in DPG) | Green, fatty, pear-like | Melon rind, citrus peel | GC-O, sensory panel [1] |
Chicken fat模拟体系 | Fatty, savory | Citrus undertones | AEDA [1] |
Steamed mangrove crab | Crustacean aroma, oceanic | Fried undertones | GC-MS/DF method [4] |
Perfumery base | Green, enhancing floral complexity | Increases substantivity | Patent formulation [3] |
• Applications in Flavor Systems and Fragrance Design
In flavor chemistry, (E,E)-2,4-octadienal authenticates citrus and seafood profiles. Studies on steamed mangrove crab identify it as a character-impact compound contributing "fried" or "oily" nuances alongside pyrazines and sulfur compounds [4]. Industrially, it is supplied as a natural isolate (e.g., 10% in ethyl acetate) or synthetic grade (≥90–95% purity) for use in citrus flavors, savory blends, and seafood analogs [1] [6]. Fragrance applications leverage its green, peely notes to enhance freshness in functional products. Patent WO2017100426A1 incorporates it in compositions with linalool, benzyl acetate, and citronellol to create "synergistic freshness" in detergents and lotions [3]. Its instability in air and light necessitates antioxidant-free formulations (e.g., Parchem’s "No Antioxidant" grade) or encapsulation to prevent oxidative degradation into unsaturated acids or alcohols, which mute its aroma [6] [2].
• Degradation and Stability Challenges
The compound’s conjugated diene system renders it highly reactive toward oxygen and electrophiles. Under light exposure, it undergoes photooxidation, forming epoxy derivatives and short-chain aldehydes like hexanal. Thermal degradation above 100°C accelerates polymerization, generating odorless dimers and trimers [2] [8]. Formulation strategies to mitigate instability include:
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